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Compound of Interest

Compound Name: 4-fluoro-1H-indazol-3-amine

Cat. No.: B189249

Technical Guide: 4-Fluoro-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-fluoro-1H-indazol-3-amine, a
fluorinated heterocyclic compound of significant interest in medicinal chemistry. This document
covers its commercial availability, purity, a detailed plausible synthesis protocol, and its
established role as a key building block in the development of kinase inhibitors.

Commercial Availability and Purity

4-Fluoro-1H-indazol-3-amine is readily available from a variety of commercial suppliers. The
compound is typically offered in research quantities with purities suitable for most laboratory
applications. Below is a summary of representative data from various suppliers.

Supplier CAS Number Purity Available Quantities
250mg, 500mg, 19,
AOBChem 404827-78-7 97%
59, 10g, 259, 100g
ChemScene 404827-78-7 =298% Inquire for details
Santa Cruz ) ) ) )
) 404827-78-7 Inquire for details Inquire for details
Biotechnology
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Synthesis and Purification

The synthesis of 3-aminoindazoles is a well-established process in organic chemistry. A
common and effective method involves the cyclization of a 2-halobenzonitrile with hydrazine.
For the synthesis of 4-fluoro-1H-indazol-3-amine, the logical precursor is 2,6-
difluorobenzonitrile. The following experimental protocol is a detailed, plausible method derived
from established syntheses of structurally similar compounds, such as 7-bromo-4-chloro-1H-
indazol-3-amine.[1]

Experimental Protocol: Synthesis of 4-Fluoro-1H-
indazol-3-amine

Reaction Scheme:

Materials:

e 2,6-Difluorobenzonitrile

e Hydrazine hydrate (80% in water)

e Sodium Acetate (NaOAc)

e 2-Methyltetrahydrofuran (2-MeTHF)
e Methanol (MeOH)

o Water (H20)

Procedure:

e Reaction Setup: To a Parr reactor or a sealed reaction vessel, add 2,6-difluorobenzonitrile
(1.0 eq), sodium acetate (1.2 eq), and 2-Methyltetrahydrofuran (5 volumes).

» Addition of Hydrazine: Add hydrazine hydrate (4.0 eq) to the reaction mixture.

o Reaction: Seal the vessel and heat the mixture to an internal temperature of 95 °C. Stir the
reaction for 18 hours.
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o Work-up: After cooling to room temperature, the reaction mixture can be concentrated under
reduced pressure. The resulting crude product can be purified by recrystallization.

 Purification (Recrystallization): The crude solid is triturated with a mixture of methanol and
water (e.g., 80:20 v/v) to induce crystallization. The solid product is then collected by
filtration, washed with a cold solvent mixture, and dried under vacuum to yield 4-fluoro-1H-
indazol-3-amine.

Characterization

The structure and purity of the synthesized 4-fluoro-1H-indazol-3-amine can be confirmed by
standard analytical techniques, including:

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and 3C NMR spectroscopy are
used to confirm the chemical structure.

e Mass Spectrometry (MS): To confirm the molecular weight of the compound.

o High-Performance Liquid Chromatography (HPLC): To determine the purity of the final
product.

Role in Drug Discovery and Development

The 1H-indazol-3-amine scaffold is a privileged structure in medicinal chemistry, particularly in
the design of protein kinase inhibitors.[2] Kinases play a crucial role in cell signaling pathways,
and their dysregulation is implicated in numerous diseases, most notably cancer.

Mechanism of Action as a Kinase Inhibitor

The 3-aminoindazole moiety has been identified as an effective "hinge-binding" fragment.[3]
The hinge region of a kinase is a flexible loop that connects the N- and C-lobes of the enzyme
and is critical for binding ATP. The amino and indazole nitrogen atoms of the 3-aminoindazole
scaffold can form key hydrogen bonds with the backbone amide and carbonyl groups of the
hinge region, mimicking the interaction of the adenine part of ATP. This binding mode effectively
blocks the ATP-binding site and inhibits the kinase's activity.

The fluorine atom at the 4-position of the indazole ring can serve to modulate the electronic
properties and binding affinity of the molecule. It can also be a site for further chemical
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modification to improve potency, selectivity, and pharmacokinetic properties.

Signaling Pathway Inhibition

While specific biological data for 4-fluoro-1H-indazol-3-amine is not extensively published, its
structural motif is a core component of inhibitors targeting various receptor tyrosine kinases
(RTKSs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived
Growth Factor Receptor (PDGFR).[1][4] These RTKs are key regulators of angiogenesis (the
formation of new blood vessels), a process essential for tumor growth and metastasis. By
inhibiting these kinases, 3-aminoindazole-based drugs can disrupt the signaling pathways that
promote cancer cell proliferation and survival.

Visualizations
Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-
fluoro-1H-indazol-3-amine.
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Caption: Synthetic and purification workflow for 4-fluoro-1H-indazol-3-amine.

Kinase Inhibition Mechanism

This diagram illustrates the general mechanism by which 3-aminoindazole derivatives inhibit
kinase activity by binding to the ATP-binding site.
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Caption: General mechanism of kinase inhibition by 3-aminoindazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [commercial availability and purity of 4-fluoro-1H-
indazol-3-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189249#commercial-availability-and-purity-of-4-
fluoro-1h-indazol-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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